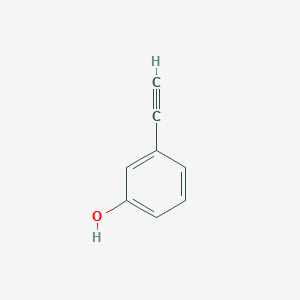

3-Ethynylphenol

Description

Properties

IUPAC Name |

3-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODMJIOEGCBUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146218 | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-11-3 | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 3-Ethynylphenol: A Key Building Block for Advanced Pharmaceutical and Material Science Applications

Abstract

3-Ethynylphenol is a versatile bifunctional molecule of significant interest to researchers in drug discovery and material science. Its structure, featuring a reactive terminal alkyne and a nucleophilic phenol group, makes it an invaluable synthon for constructing complex molecular architectures through reactions like "click" chemistry, Sonogashira couplings, and esterifications.[1] This guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references. The protocols described herein are designed to be self-validating, offering insights into the causality behind experimental choices to ensure reproducibility and high-quality outcomes for professionals in the field.

Rationale and Synthetic Strategy

The synthesis of aryl alkynes is a cornerstone of modern organic chemistry.[2] For this compound, a robust and widely adopted strategy involves a two-step sequence: a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by a silyl-group deprotection.[3][4] This approach offers high yields and functional group tolerance under relatively mild conditions.[3]

The Core Logic:

-

Protecting the Terminal Alkyne: Direct coupling with acetylene gas is hazardous and technically challenging. Instead, a protected alkyne synthon, trimethylsilylacetylene (TMSA), is used. The bulky trimethylsilyl (TMS) group prevents the highly reactive terminal alkyne from undergoing undesirable side reactions, such as homocoupling (Glaser coupling).[5][6]

-

Sonogashira Cross-Coupling: The C(sp²)-C(sp) bond is forged by coupling the TMS-protected alkyne with an appropriate aryl halide, in this case, 3-iodophenol. The use of an iodide is deliberate; the C-I bond is weaker than C-Br or C-Cl bonds, facilitating a more facile oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions.[3]

-

Deprotection: The final step involves the selective cleavage of the silicon-carbon bond to unveil the terminal alkyne. This is typically achieved under basic conditions that leave the phenol and the newly formed C-C bond intact.[7][8]

This strategic sequence is visualized in the workflow diagram below.

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Materials:

-

3-Iodophenol

-

Trimethylsilylacetylene (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step; oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can damage the Pd(0) catalyst. [5]3. Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous TEA. The TEA acts as both a solvent and the base required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide intermediate. [3][4]4. TMSA Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. A slight excess of the alkyne ensures the complete consumption of the more valuable aryl iodide.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts. Concentrate the filtrate under reduced pressure to yield the crude silyl-protected product.

Step 2: Deprotection to Yield this compound

The TMS group is a common protecting group for hydroxyls and alkynes. [6]Its removal from the alkyne is readily accomplished with a base, such as potassium hydroxide, in an alcohol solvent. [7][8]The mechanism involves nucleophilic attack on the silicon atom.

Materials:

-

Crude 3-((trimethylsilyl)ethynyl)phenol

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (1M HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolution: Dissolve the crude product from Step 1 in methanol.

-

Base Addition: Add a solution of potassium hydroxide (approx. 1.5 eq) in methanol.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralization: Carefully neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. [7]

Purification by Column Chromatography

Final purification is essential to remove any unreacted starting materials or byproducts. Flash column chromatography is the method of choice. [7] Protocol:

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

-

Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane. [7][8]4. Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a yellow oil. [7]

Characterization and Analysis

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

| Parameter | Methodology | Expected Result |

| Molecular Formula | C₈H₆O | - |

| Molecular Weight | 118.13 g/mol | Confirmed by Mass Spectrometry. [9] |

| Appearance | Yellow Oil | Visual Inspection. [7] |

| Purity | >95% | Determined by NMR and/or GC-MS. |

| Yield | 70-85% (over 2 steps) | Varies based on reaction scale and purification efficiency. [7] |

Table 1: Physical and Chemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the acetylenic proton (C≡C-H ), typically appearing around δ 3.0-3.5 ppm.

-

A broad singlet for the phenolic proton (OH ), which can vary in chemical shift (typically δ 5.0-7.0 ppm) and may exchange with D₂O.

-

A complex multiplet pattern for the four aromatic protons in the region of δ 6.8-7.4 ppm. [10]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenol O-H | Stretch | 3200-3600 | Broad, strong |

| Acetylenic C-H | Stretch | ~3300 | Sharp, strong |

| Alkyne C≡C | Stretch | 2100-2140 | Sharp, weak-medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Phenol C-O | Stretch | 1200-1260 | Strong |

Table 2: Key IR Absorption Frequencies for this compound. [12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 118. [14]

Safety and Handling

Proper safety precautions are mandatory when handling the reagents and the final product.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation. * 3-Iodophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. * Catalysts (Palladium/Copper): Handle with care, as heavy metal compounds can be toxic.

-

Solvents (THF, TEA, Dichloromethane): Are flammable and/or volatile. Handle only in a well-ventilated chemical fume hood. Mandatory Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. * Conduct all steps of the synthesis in a properly functioning chemical fume hood to avoid inhalation of vapors. * Ensure an inert atmosphere is maintained during the Sonogashira coupling to prevent side reactions and ensure safety.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Wikipedia. (n.d.). Sonogashira coupling.

- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.

- BYJU'S. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.

- National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.

- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). Synthesis of p-ethynylphenol.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Chemistry Journal. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.

- NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

- National Institutes of Health. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.

- National Center for Biotechnology Information. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.

- ResearchGate. (n.d.). Fig. S7. IR spectrum of compound 3.

- National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook.

Sources

- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 7. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chemscene.com [chemscene.com]

- 10. rsc.org [rsc.org]

- 11. scispace.com [scispace.com]

- 12. Phenol, 3-ethyl- [webbook.nist.gov]

- 13. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylethyne [webbook.nist.gov]

3-ethynylphenol chemical properties and reactivity

An In-depth Technical Guide to 3-Ethynylphenol: Chemical Properties, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a terminal ethynyl (alkyne) group. This unique structural arrangement imparts a versatile reactivity profile, making it a highly valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two distinct, orthogonally reactive functional groups—the nucleophilic and acidic phenol and the versatile terminal alkyne—allows for sequential and chemoselective modifications. This guide provides an in-depth exploration of the core chemical properties, spectroscopic signatures, and diverse reactivity of this compound, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow crystalline powder at room temperature.[1] Its bifunctional nature dictates its physical and chemical characteristics. The phenolic group allows for hydrogen bonding, influencing its melting point and solubility, while the alkyne provides a site for a rich variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 10401-11-3 | [1][2] |

| Molecular Formula | C₈H₆O | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 230.9 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| pKa (Phenolic H) | 9.30 ± 0.10 (Predicted) | [1] |

| pKa (Acetylenic H) | ~25 (Typical for terminal alkynes) | [3] |

The significant difference in acidity between the phenolic proton (pKa ≈ 9.3) and the acetylenic proton (pKa ≈ 25) is the cornerstone of its chemoselective reactivity. This allows for the selective deprotonation of the phenol with moderate bases (e.g., NaOH, K₂CO₃) without affecting the alkyne, a critical feature for sequential functionalization strategies.[3][4]

Spectroscopic Signature Analysis

Understanding the spectroscopic data is crucial for reaction monitoring and product characterization.[5]

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | Phenolic -OH | δ 5.0-6.0 ppm (variable) | Broad singlet, position is concentration and solvent dependent. |

| Aromatic Ar-H | δ 6.8-7.3 ppm | Complex multiplets characteristic of a 1,3-disubstituted benzene ring. | |

| Acetylenic ≡C-H | δ ~3.0 ppm | Sharp singlet. | |

| ¹³C NMR | Aromatic C-OH | δ ~155 ppm | Quaternary carbon, deshielded by the oxygen atom. |

| Aromatic C-H/C-C | δ 115-130 ppm | Four signals for the aromatic carbons. | |

| Alkyne C≡C | δ ~83 ppm (C-Ar), ~77 ppm (C-H) | Two distinct signals for the sp-hybridized carbons. | |

| IR Spectroscopy | Phenolic O-H | 3600-3200 cm⁻¹ | Broad, strong absorption due to hydrogen bonding.[6] |

| Acetylenic ≡C-H | ~3300 cm⁻¹ | Sharp, strong absorption. | |

| Alkyne C≡C | ~2100 cm⁻¹ | Sharp, medium-to-weak intensity absorption. | |

| Aromatic C=C | 1600-1450 cm⁻¹ | Multiple sharp absorptions. |

Synthesis of this compound

A common and efficient laboratory-scale synthesis involves a Sonogashira coupling reaction followed by deprotection.[7] The phenolic hydroxyl group is typically protected to prevent interference with the palladium/copper catalyst.

Protocol: Synthesis via Silyl-Protected Intermediate[7]

-

Protection: 3-Bromophenol is reacted with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to yield 1-bromo-3-(tert-butyldimethylsiloxy)benzene. This protects the acidic phenolic proton.

-

Sonogashira Coupling: The protected bromophenol is coupled with (trimethylsilyl)acetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.

-

Deprotection: The resulting bis-silylated product is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to simultaneously remove both the silyl protecting groups from the phenolic oxygen and the alkyne, yielding this compound in high yield.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the ability to selectively target its two functional groups.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group behaves as a typical phenol, undergoing reactions characteristic of its weakly acidic and nucleophilic nature.[4][8]

-

Acidity and O-Alkylation/O-Acylation: The phenol is readily deprotonated by bases like sodium hydroxide or potassium carbonate to form a highly nucleophilic phenoxide ion.[9] This phenoxide can then participate in Williamson ether synthesis with alkyl halides or be acylated by acid chlorides or anhydrides to form esters.[8][10] These reactions are fundamental for modifying the phenolic position while leaving the alkyne intact for subsequent transformations.

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group and an ortho, para-director for EAS reactions.[4][9] Reactions like halogenation or nitration can be performed, although conditions must be carefully controlled.[9][11] The strong activation can lead to polysubstitution, and harsh acidic conditions may affect the alkyne moiety.

Reactions Involving the Terminal Alkyne Group

The terminal alkyne is the site of the most powerful and modern synthetic transformations, establishing this compound as a key building block in drug discovery and materials science.[12][13]

This palladium- and copper-co-catalyzed reaction is one of the most robust methods for forming C(sp²)-C(sp) bonds. It couples this compound with aryl or vinyl halides/triflates.[14][15] This reaction is central to the synthesis of complex conjugated systems, natural products, and pharmaceutical agents.[16][17] The functional group tolerance is high, and reactions can often be performed under mild conditions, preserving the free hydroxyl group.[16]

Experimental Protocol: General Sonogashira Coupling

-

To a degassed solution of this compound (1.0 eq.), the aryl/vinyl halide (1.1 eq.), and a copper(I) salt (e.g., CuI, 0.05 eq.) in a suitable solvent (e.g., THF/Et₃N mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.).

-

The reaction vessel is sealed and heated (typically 50-80 °C) with stirring.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, filtered to remove solids, and the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the coupled product.

The terminal alkyne of this compound is an ideal substrate for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18][19] This reaction provides a highly efficient and specific route to form stable 1,4-disubstituted 1,2,3-triazole rings by reacting with an organic azide.[20][21] The reaction is renowned for its high yields, mild aqueous conditions, and exceptional functional group tolerance, making it a premier choice for bioconjugation, labeling of biomolecules, and creating functional polymers.[20]

Experimental Protocol: General CuAAC Reaction

-

Dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of water and t-butanol.

-

Add a freshly prepared solution of sodium ascorbate (0.2 eq. in water).

-

Add a solution of copper(II) sulfate pentahydrate (0.05 eq. in water). The mixture will often turn yellow or green.

-

Stir vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Upon completion, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

-

The product is isolated and purified as necessary, often by simple filtration or extraction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][22][23] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[24][25]

Conclusion

This compound stands out as a uniquely versatile molecular scaffold. The strategic placement of a phenolic hydroxyl group and a terminal alkyne allows for a vast array of chemical transformations to be performed with high degrees of chemoselectivity. Its utility in Sonogashira couplings and click chemistry has cemented its role as an indispensable building block for constructing complex molecular architectures in fields ranging from pharmaceuticals to advanced materials. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full synthetic potential of this powerful reagent.

References

- Reactions of Phenols. Chemistry Steps. [Link]

- Reactions of Phenol. Save My Exams. (2024-12-23). [Link]

- The reactions of the phenols. Royal Society of Chemistry. [Link]

- Alkyne Functional Group & Reactions | Overview & Examples. Study.com. [Link]

- Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

- Phenol reaction. [Link]

- Reactions of Alkynes. Organic Chemistry Tutor. [Link]

- This compound | CAS#:10401-11-3. Chemsrc. (2025-08-22). [Link]

- Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. (2014-01-29). [Link]

- Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

- Polymerization of this compound by Transition Metal C

- Ch 9 : Alkylation of Terminal Alkynes. University of Calgary. [Link]

- Click chemistry. Wikipedia. [Link]

- Sonogashira coupling. Wikipedia. [Link]

- Cas 5101-44-0,2-ETHYNYL-PHENOL. LookChem. [Link]

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

- Synthesis of p-ethynylphenol. PrepChem.com. [Link]

- A Comprehensive Guide to Click Chemistry Reaction. Labinsights. (2024-10-22). [Link]

- Sonogashira Cross-Coupling. J&K Scientific LLC. (2021-03-23). [Link]

- Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Click chemistry reagents. Chemie Brunschwig. [Link]

- The [3+2]Cycloaddition Reaction. [Link]

- Sonogashira coupling reaction of aryl halides with phenylacetylene.

- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

- Spectral Information. PubChem - NIH. (2017-08-31). [Link]

- 1.2: Cycloaddition Reactions. Chemistry LibreTexts. (2023-08-01). [Link]

- 2-Ethynylphenol. PubChem - NIH. [Link]

- NMR and IR Spectroscopy of Phenols | Request PDF.

- The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU. (2013-11-12). [Link]

- An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. PMC - PubMed Central. [Link]

- 4-Ethynylphenol. PubChem - NIH. [Link]

- GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted

- Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. (2021-05-22). [Link]

Sources

- 1. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]

- 2. This compound | CAS#:10401-11-3 | Chemsrc [chemsrc.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. researchgate.net [researchgate.net]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. Click Chemistry [organic-chemistry.org]

- 20. labinsights.nl [labinsights.nl]

- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 2-Ethynylphenol | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. SDS of this compound, Safety Data Sheets, CAS 10401-11-3 - chemBlink [chemblink.com]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethynylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 3-Ethynylphenol, a versatile building block in medicinal chemistry and materials science, possesses a unique combination of a reactive ethynyl group and a phenolic hydroxyl moiety. Understanding its solubility and stability is paramount for its effective handling, formulation, and application. This comprehensive technical guide provides an in-depth analysis of the physicochemical properties of this compound, with a focus on its solubility in various solvents and its stability under different environmental conditions. We present scientifically grounded protocols for solubility determination and stability-indicating analysis, supported by insights into potential degradation pathways. This guide is intended to be an essential resource for researchers and professionals working with this important chemical intermediate.

Introduction: The Significance of this compound

This compound (3-hydroxyphenylacetylene) is an aromatic compound of significant interest in organic synthesis. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a reactive terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The ethynyl group can participate in various coupling reactions, such as Sonogashira, Glaser, and click chemistry reactions, while the phenolic hydroxyl group allows for etherification, esterification, and other modifications. These properties have led to its use in the development of pharmaceuticals, functional polymers, and advanced materials.

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, as well as for identifying potential impurities that may arise from degradation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₆O | N/A |

| Molecular Weight | 118.13 g/mol | N/A |

| Appearance | White to pale yellow crystalline powder or liquid | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 75 °C at 3 mmHg | [1] |

| Predicted pKa | 9.30 ± 0.10 | [1] |

The predicted pKa of 9.30 suggests that this compound is a weak acid, similar to phenol (pKa ≈ 9.95)[2]. The electron-withdrawing nature of the ethynyl group is expected to slightly increase the acidity of the phenolic proton compared to phenol itself. This acidity is a key factor in its reactivity and solubility in basic media.

Solubility Profile of this compound

Guiding Principle: "Like Dissolves Like"

The solubility of this compound is governed by the interplay of its polar phenolic hydroxyl group, which can participate in hydrogen bonding, and its relatively nonpolar phenylacetylene backbone.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, suggesting some solubility in these solvents. However, the nonpolar benzene ring will limit its aqueous solubility. Phenol, a close analog, has a moderate solubility in water (approximately 8.3 g/100 mL at 20°C)[2][3]. It is expected that this compound will exhibit similar or slightly lower water solubility due to the larger nonpolar ethynylphenyl group. Its solubility in alcohols like ethanol and methanol is expected to be significantly higher than in water, as the alkyl chains of the alcohols can interact favorably with the phenyl ring. Phenol is very soluble in ethanol[4].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Therefore, good solubility is anticipated in these solvents. Indeed, this compound is reported to be miscible with dimethylformamide[1]. Phenol is also very soluble in acetone and ethyl acetate[3][5].

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane): The presence of the phenyl ring suggests some affinity for nonpolar solvents. Solubility in toluene and dichloromethane is expected to be moderate, driven by van der Waals forces and potential π-π stacking interactions between the aromatic rings[6]. Phenol is soluble in toluene and dichloromethane[7]. However, solubility in highly nonpolar solvents like hexane is likely to be low, as is the case for phenol[7].

Experimental Protocol for Determining Solubility:

A reliable and straightforward method for experimentally determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the collected supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| Methanol | 25 | [Experimental Data] |

| Acetone | 25 | [Experimental Data] |

| Ethyl Acetate | 25 | [Experimental Data] |

| Dichloromethane | 25 | [Experimental Data] |

| Toluene | 25 | [Experimental Data] |

Stability of this compound: A Multifaceted Consideration

The stability of this compound is a critical attribute that influences its shelf-life, the design of synthetic routes, and the impurity profile of its derivatives. The presence of both a phenol and a terminal alkyne functionality makes it susceptible to several degradation pathways.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation reactions, including polymerization and oxidation.

-

Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions.

-

Oxygen: The presence of oxygen can lead to oxidative degradation.

-

pH: The phenolic hydroxyl group's acidity makes the molecule's stability pH-dependent.

-

Presence of Catalysts: Trace metals or other catalytic species can promote polymerization of the ethynyl group.

Potential Degradation Pathways:

Figure 1: Potential degradation pathways for this compound.

4.1. Polymerization:

The terminal alkyne of this compound is prone to polymerization, especially in the presence of heat, light, or transition metal catalysts[8]. This is a significant stability concern, leading to the formation of colored, often insoluble, polymeric materials. The polymerization can proceed through various mechanisms, including chain-growth and cyclotrimerization, resulting in a complex mixture of oligomers and polymers.

4.2. Oxidation:

Phenolic compounds are susceptible to oxidation, which can be initiated by air (oxygen), light, and trace metal ions. The oxidation of this compound can lead to the formation of quinone-type structures and other colored byproducts. The ethynyl group may also be susceptible to oxidative cleavage under harsh conditions.

4.3. Other Degradation Routes:

Under strongly acidic or basic conditions, or in the presence of other reactive species, this compound may undergo other transformations. The specifics of these reactions would need to be investigated through forced degradation studies.

Stability Testing: A Protocol Based on ICH Guidelines

To systematically evaluate the stability of this compound and identify its degradation products, a forced degradation study should be conducted. The principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances provide a robust framework for such a study[9].

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Figure 2: Workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation Studies:

General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, protected from light.

-

At specified time points, withdraw samples and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Transfer the solid this compound to a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for analysis.

-

-

Photostability:

-

Expose the solid this compound or a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, prepare the samples for analysis.

-

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all significant degradation products, thus providing an accurate measure of the parent compound's purity and the extent of degradation.

Protocol for HPLC Method Development:

Objective: To develop a reversed-phase HPLC method with UV detection capable of separating this compound from its potential degradation products.

Starting Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a diode array detector is highly recommended for monitoring multiple wavelengths and assessing peak purity).

Method Optimization:

-

Injection of Stressed Samples: Inject the samples from the forced degradation studies.

-

Evaluation of Separation: Assess the chromatograms for the resolution between the this compound peak and any new peaks corresponding to degradation products.

-

Gradient Adjustment: Modify the gradient slope, initial and final mobile phase compositions, and gradient time to improve the separation of critical peak pairs.

-

Mobile Phase pH: The pH of the aqueous component of the mobile phase can be adjusted to optimize the retention and peak shape of acidic or basic analytes.

-

Column Chemistry: If adequate separation cannot be achieved on a C18 column, other stationary phases (e.g., C8, Phenyl-Hexyl) can be evaluated.

Validation of the Stability-Indicating Method:

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

This compound is a valuable chemical entity with a unique reactivity profile. A comprehensive understanding of its solubility and stability is essential for its effective utilization in research and development. This guide has provided a framework for assessing these critical properties, including predictive analysis of solubility and detailed protocols for experimental determination. Furthermore, we have outlined a systematic approach to stability testing based on forced degradation studies, which is crucial for identifying potential degradation pathways and for the development of a robust, stability-indicating analytical method.

For optimal handling and storage of this compound, the following is recommended:

-

Storage: Store in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization.

-

Handling: Avoid exposure to high temperatures, strong light, and incompatible materials such as strong oxidizing agents and bases.

-

Solvent Selection: For reactions and formulations, select solvents based on the experimentally determined solubility data, considering both the desired concentration and the potential for solvent-mediated degradation.

By adhering to these principles and employing the methodologies described herein, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby facilitating its successful application in the advancement of science and medicine.

References

- Gal, Y.-S., & Lee, W.-C. (2003). Polymerization of this compound by Transition Metal Catalysts. Macromolecular Research, 11(5), 410–415.

- Wikipedia. (n.d.). Phenol.

- Sciencemadness Wiki. (2024, March 5). Phenol.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Solubility of Things. (n.d.). Phenol.

- Brainly. (2023, September 7). Most people find in this experiment that phenol is insoluble in dichloromethane, despite both being organic.

- National Center for Biotechnology Information. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- Quora. (2018, April 28). Why is phenol soluble in toluene?.

- University of California, Berkeley. (n.d.). Phenol.

- ResearchGate. (2010, April 14). Measure of solubility.

- Quora. (2018, May 1). Which has more solubility, alcohol or phenol?.

- PubMed. (1981, November). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems.

- Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents.

- MedCrave. (2016, December 14). Forced Degradation Studies.

- ResearchGate. (2023, December 19). Solvation in the Quantum Realm: Phenol's Solubility in Different Solvents.

- PubChem. (n.d.). Phenol.

- YouTube. (2025, June 28). Physical properties of alcohols and phenols.

- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.

- Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol.

- SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities.

- Air Force Institute of Technology. (2002, May 8). Absolute pKa Determinations for Substituted Phenols.

- Semantic Scholar. (n.d.). Table 3 from Absolute pK(a) determinations for substituted phenols.

- ACS Food Science & Technology. (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.).

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Bucknell University Digital Commons. (n.d.). Absolute pKa Determinations for Substituted Phenols.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.

- ResearchGate. (n.d.). Absolute p K a Determinations for Substituted Phenols.

- Reddit. (2022, May 16). Solubility, phenol or toluene?.

- ACS Publications. (n.d.). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.

- Quora. (2013, June 20). Organic Chemistry: Reaction of phenol with acetone?.

- Cheméo. (n.d.). Chemical Properties of Phenol, 3-ethyl-, acetate (CAS 3056-60-8).

- ResearchGate. (n.d.). Extraction of Phenol by Toluene in the Presence of Sodium Hydroxide.

- National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

- MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.

- Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.

- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

- SCIRP. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.

Sources

- 1. quora.com [quora.com]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 4. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. Phenol [chem.ualberta.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Ethynylphenol: Properties, Safety, and Handling for Advanced Research

As a pivotal building block in modern drug discovery and chemical biology, 3-ethynylphenol (also known as 3-hydroxyphenylacetylene) offers a unique combination of functionalities: a reactive terminal alkyne for bio-orthogonal chemistry and a phenol group amenable to diverse synthetic transformations. Its utility in constructing complex molecular architectures, from enzyme probes to pharmaceutical intermediates, necessitates a thorough understanding of its chemical properties and, critically, its safety profile.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, emphasizing safe handling protocols and experimental best practices grounded in authoritative data.

Section 1: Core Chemical and Physical Characteristics

A foundational understanding of a reagent's physical properties is the first step in safe and effective experimental design. This compound is a crystalline solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10401-11-3 | [1][2][3][4] |

| Molecular Formula | C₈H₆O | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 75 °C at 3 mmHg | [2][5] |

| Density | 1.083 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.5840 | [2][5] |

| Synonyms | 3-Hydroxyphenylacetylene, m-Ethynylphenol | [2][3][5] |

Section 2: Comprehensive Safety and Hazard Profile

This compound possesses significant hazards that demand strict adherence to safety protocols. Its classification under the Globally Harmonized System (GHS) underscores the need for careful handling to mitigate risks of acute toxicity and severe eye damage.

GHS Classification

The compound is classified with the following hazards. Researchers must familiarize themselves with these statements before handling the material.

| GHS Classification | Code | Description | Source(s) |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][2] | |

| Signal Word | Danger | [1][2][6] | |

| Hazard Statements | H302 | Harmful if swallowed. | [3][6] |

| H318 | Causes serious eye damage. | [3][6] | |

| H412 | Harmful to aquatic life with long lasting effects. | [1] | |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P310, P330, P501 | A selection of key statements. For a full list, consult the supplier SDS. | [2][6] |

Toxicological Insights

The primary toxicological concerns are acute oral toxicity (H302) and the risk of irreversible, serious eye damage (H318).[3][6] Ingestion can lead to harmful systemic effects. The H318 classification indicates that contact with the eyes can cause severe irritation, burns, and potentially permanent vision loss. The causality for this lies in the corrosive nature of phenols to tissues, which can denature proteins upon contact. Chronic exposure to phenols, in general, may lead to gastrointestinal irritation, and effects on the central nervous system, liver, and kidneys.[7][8] While specific chronic toxicity data for this compound is not widely available, its phenolic structure warrants treating it with the same precautions as other compounds in its class.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[9] The risk of serious eye damage (H318) makes this non-negotiable.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after handling.[9] For tasks with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If engineering controls are insufficient or during large-scale handling, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter (e.g., type ABEK EN14387).

Handling, Storage, and First Aid

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term stability, it is recommended to store in a freezer at or below -20°C.[2] The material should be kept away from strong oxidizing agents.[10]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[10]

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][10]

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[10]

-

Section 3: Experimental Workflow and Protocols

The following sections provide a visual workflow for safe handling and a detailed protocol for a common synthetic application, embedding safety causality within the procedural steps.

Visualized Workflow for Safe Handling

This diagram outlines the critical stages for safely managing this compound from procurement to disposal, ensuring a self-validating system of safety checks at each step.

Caption: A workflow for the safe handling of this compound.

Example Protocol: Sonogashira Coupling

This protocol details a standard Sonogashira cross-coupling reaction, a cornerstone of medicinal chemistry for which this compound is an ideal substrate. The rationale behind key safety and procedural steps is explained.

Objective: To couple this compound with an aryl halide (e.g., 4-iodotoluene) to form a diarylacetylene derivative.

Materials:

-

This compound (1.0 eq)

-

4-Iodotoluene (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Methodology:

-

Glassware Preparation:

-

Step: All glassware (reaction flask, condenser) must be oven-dried at >120°C for several hours and cooled under a stream of inert gas (argon or nitrogen).

-

Causality: This removes adsorbed water, which can poison the palladium catalyst and interfere with the reaction mechanism.

-

-

Reagent Preparation & Charging the Flask (in Fume Hood):

-

Step: To the dried reaction flask equipped with a magnetic stir bar, add this compound, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

-

Causality: The solids are added first to ensure accurate weighing and to avoid splashes when the solvent is added. Handling these solids in a fume hood is critical to prevent inhalation of the catalyst (a heavy metal) and the reactant.

-

-

Inert Atmosphere Establishment:

-

Step: Seal the flask with a septum and purge with inert gas for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.

-

Causality: The Sonogashira catalytic cycle is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction, and can deactivate the Pd(0) active species.

-

-

Solvent and Base Addition:

-

Step: Using a syringe, add the anhydrous, degassed solvent, followed by the amine base.

-

Causality: The solvent must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. The amine base is essential for the catalytic cycle, acting as both a base to deprotonate the alkyne and a solvent. It is added last as it is a liquid and can help rinse any solids from the side of the flask.

-

-

Reaction Execution:

-

Step: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS.

-

Causality: Gentle heating accelerates the rate of reaction. Continuous monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.

-

-

Workup and Purification:

-

Step: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NH₄Cl to remove the copper catalyst, followed by brine). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The aqueous wash steps are designed to remove the amine base, salts, and catalyst residues. Each step is a targeted purification. The final product is then typically purified by column chromatography.

-

Section 4: Conclusion

This compound is a potent and versatile tool for chemical synthesis, particularly in the development of novel therapeutics and biological probes. Its utility is matched by its significant chemical hazards. By approaching its use with a robust framework of risk assessment, stringent adherence to PPE protocols, and carefully planned experimental design, researchers can safely harness its synthetic potential. The information and protocols in this guide serve as a foundation for this safe practice, which must always be supplemented by a thorough review of the specific Safety Data Sheet provided by the supplier.

References

- XiXisys.com. GHS 11 (Rev.11) SDS Word Download CAS: 10401-11-3 Name: 3-Hydroxyphenylacetylene. [Link]

- Chemsrc. This compound | CAS#:10401-11-3. [Link]

- PubChem. 2-Ethynylphenol. [Link]

- ResearchGate.

- MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

- PubMed Central.

- PubMed Central.

- GOV.UK. Phenol: toxicological overview. [Link]

- NIH. Toxicological Profile for Phenol - Health Effects. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]

- 3. 3-Hydroxyphenylacetylene, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | CAS#:10401-11-3 | Chemsrc [chemsrc.com]

- 5. parchem.com [parchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10401-11-3 Name: 3-Hydroxyphenylacetylene [xixisys.com]

- 7. gov.uk [gov.uk]

- 8. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

The Rising Therapeutic Potential of 3-Ethynylphenol Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a significant leap forward in drug development. The 3-ethynylphenol moiety has steadily emerged as one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers and drug development professionals. Its unique electronic and structural properties, conferred by the presence of a reactive ethynyl group and a phenolic hydroxyl group, allow for a diverse range of chemical modifications. This adaptability has led to the generation of a vast library of derivatives with a wide spectrum of biological activities, positioning them as promising candidates for therapeutic intervention in numerous diseases.

This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the burgeoning field of this compound chemistry and its applications in modern medicine.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer remains one of the most significant challenges in modern medicine. This compound derivatives have shown considerable promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, and to induce programmed cell death (apoptosis).

A. Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A prominent mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. One notable example is the inhibition of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Mutations in the B-Raf gene are found in a significant percentage of human cancers, making it an attractive therapeutic target.[1]

Specifically, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of the B-RafV600E mutant.[2][3] These compounds have demonstrated low nanomolar IC50 values and exhibit significant antitumor efficacy in preclinical models.[2][4]

Furthermore, many phenolic compounds, including derivatives of this compound, are known to induce apoptosis in cancer cells.[5] This programmed cell death can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6] The induction of apoptosis by these derivatives is often associated with the activation of caspases, a family of proteases that execute the apoptotic process.[5][7]

B. Experimental Protocols

The synthesis of these potent Raf inhibitors can be achieved through a multi-step process, a general outline of which is provided below. For specific details and characterization data, consulting the primary literature is recommended.[2][4]

Protocol 1: General Synthesis of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides

-

Starting Material: Begin with a suitable substituted aniline or other nitrogen-containing heterocycle.

-

Sulfonylation: React the starting amine with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.

-

Introduction of the Ethynyl Group: The this compound moiety can be introduced via a Sonogashira coupling reaction between a protected this compound derivative (e.g., with a trimethylsilyl protecting group on the alkyne) and an appropriately functionalized precursor.

-

Deprotection: Removal of any protecting groups to yield the final N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative.

-

Purification: The final product is typically purified using column chromatography.

The inhibitory activity of the synthesized compounds against B-Raf kinase can be determined using an in vitro kinase assay.

Protocol 2: B-Raf Kinase Inhibition Assay

-

Reagents:

-

Active recombinant human B-Raf enzyme.

-

Kinase-inactive recombinant human MEK1 substrate.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT).

-

ATP solution.

-

Test compounds (dissolved in DMSO).

-

-

Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 384-well plate, add the diluted compounds or DMSO (vehicle control).[8] c. Add the B-Raf enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8] d. Initiate the kinase reaction by adding a solution containing the MEK1 substrate and ATP.[8] e. Incubate the plate for 60 minutes at 30°C.[8] f. Stop the reaction and quantify the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer).

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The cytotoxic effects of the this compound derivatives on cancer cell lines can be assessed using the MTT assay.

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 or 72 hours.[9]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

C. Data Presentation

The anticancer activity of selected this compound derivatives is summarized in the table below.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | B-RafV600E | Colo205 | 2.103 | [2] |

| Tetrahydroquinoline derivative | - | U2OS | 50.5 ± 3.8 | [5][7] |

| Morpholinopyrimidine derivative | iNOS/COX-2 | RAW 264.7 | - | [10][11] |

D. Signaling Pathway Visualization

The induction of apoptosis by phenolic compounds often involves the activation of caspase cascades, which can be initiated through either the intrinsic or extrinsic pathways.

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of enzymes that play a central role in the inflammatory response.

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are key mediators of inflammation. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved safety profiles. Certain this compound derivatives, such as morpholinopyrimidine derivatives, have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

B. Experimental Protocols

A general three-step synthetic protocol can be employed for the synthesis of these anti-inflammatory agents.[11][12]

Protocol 4: General Synthesis of Morpholinopyrimidine Derivatives

-

Step 1: Reaction of a substituted phenol with an appropriate aldehyde and piperazine to form the benzhydrylpiperazine intermediate.

-

Step 2: Nucleophilic substitution reaction of the intermediate with a chloropyrimidine derivative to introduce the pyrimidine ring.

-

Step 3: Further functionalization, if required, to obtain the final morpholinopyrimidine derivatives.

-

Purification: Purification of the final compounds is typically achieved by column chromatography.

The ability of the synthesized compounds to inhibit COX-2 can be evaluated using a colorimetric assay.

Protocol 5: In Vitro COX-2 Inhibition Assay

-

Reagents:

-

Human recombinant COX-2 enzyme.

-

Reaction Buffer (e.g., Tris-HCl).

-

Heme cofactor.

-

Arachidonic Acid (substrate).

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Test compounds (dissolved in DMSO).

-

-

Procedure: a. In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.[13] b. Add the test compounds or vehicle control and incubate for a defined period to allow for inhibitor binding.[13] c. Initiate the reaction by adding the arachidonic acid substrate.[13] d. The peroxidase activity of COX-2 is measured by monitoring the color change of the chromogenic substrate at a specific wavelength (e.g., 590 nm for TMPD).[14]

-

Data Analysis: a. Calculate the percentage of COX-2 inhibition for each compound concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

C. Data Presentation

The COX-2 inhibitory activity of selected compounds is presented below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Celecoxib | 13.02 | 0.49 | [14] |

| Test Compound 1 | 9.32 | 0.82 | [14] |

| Test Compound 2 | 8.42 | 0.69 | [14] |

D. Experimental Workflow Visualization

The workflow for screening potential COX-2 inhibitors involves several key steps.

Caption: A typical workflow for the synthesis and in vitro evaluation of COX-2 inhibitors.

III. Neuroprotective Effects: A New Frontier in Neurological Disorders

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease pose a growing threat to public health. The neuroprotective potential of this compound derivatives is an emerging area of research, with promising initial findings.

A. Mechanism of Action: Anti-inflammatory and Neurotrophic Effects

The neuroprotective effects of some phenolic compounds, such as 3-hydroxymorphinan (a metabolite of dextromethorphan), are attributed to their anti-inflammatory and neurotrophic properties.[15] These compounds can suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory and neurotoxic factors.[15] Additionally, they can promote the release of neurotrophic factors from astrocytes, which support the survival and function of neurons.[15] While not a direct this compound derivative, the principles of phenolic bioisosteric replacement are being applied to design novel neuroprotective agents.[16][17]

B. Experimental Protocols

The synthesis of these neuroprotective agents involves a multi-step chemical process.[16][17]

Protocol 6: General Synthesis of 3-Hydroxymorphinan Analogues

-

Starting Material: Commercially available 3-hydroxymorphinan can be used as a starting point.

-

Iterative Design: Based on the principle of bioisosteric replacement, the phenolic hydroxyl group can be replaced with other functional groups (e.g., a benzimidazolone moiety) to improve metabolic stability.[16][17]

-

Chemical Synthesis: A series of chemical reactions, including protection, cyclization, and deprotection steps, are employed to synthesize the desired analogues.

-

Purification and Characterization: The final products are purified and their structures confirmed using spectroscopic techniques.

The neuroprotective effects of the synthesized compounds can be assessed using in vitro and in vivo models.

Protocol 7: Evaluation of Neuroprotective Effects

-

In Vitro Model: a. Use primary mesencephalic neuron-glia cultures. b. Induce neurotoxicity using an inflammatory stimulus such as lipopolysaccharide (LPS). c. Treat the cultures with the test compounds and assess their ability to protect dopaminergic neurons from LPS-induced cell death. d. Measure the production of pro-inflammatory factors (e.g., nitric oxide, TNF-α) and neurotrophic factors.[16][17]

-

In Vivo Model: a. Use an animal model of Parkinson's disease, such as the MPTP-induced mouse model. b. Administer the test compounds to the animals and evaluate their ability to prevent the loss of dopaminergic neurons in the substantia nigra.[16][17] c. Assess motor function using behavioral tests such as the rotarod and pole tests.[16]

C. Data Presentation

The neuroprotective activity of a 3-hydroxymorphinan analogue is summarized below.

| Compound | In Vitro Model | In Vivo Model | Outcome | Reference |

| Imidazolone-morphinan | LPS-stimulated BV2 cells | MPTP-induced PD mouse model | Comparable activity to 3-HM in inhibiting NO production; improved motor behavior and increased TH-positive neurons. | [16][17] |

D. Logical Relationship Visualization

The neuroprotective mechanism of 3-hydroxymorphinan involves a dual action on glial cells.

Caption: Dual mechanism of neuroprotection by targeting both astrocytes and microglia.

IV. Conclusion and Future Directions

The this compound scaffold has unequivocally established itself as a versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the breadth of biological activities that can be achieved through targeted chemical modifications. From potent and selective enzyme inhibitors for cancer and inflammation to novel modulators of neuroinflammation, the therapeutic potential of this chemical class is vast.

Future research in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will be crucial for the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The elucidation of novel biological targets for this compound derivatives will open up new avenues for therapeutic intervention. Furthermore, the application of advanced drug delivery strategies will be essential to translate the promising preclinical findings into clinically effective treatments.

As our understanding of the intricate molecular mechanisms underlying various diseases continues to grow, the adaptability of the this compound scaffold will undoubtedly position it at the forefront of innovative drug discovery efforts. The journey from a privileged scaffold to life-saving medicines is a challenging but exciting one, and this compound derivatives are well-poised to make a significant impact on human health.

References

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm

- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.